6-chloro-1-methyl-1H-benzimidazole

Physicochemical profiling Lipophilicity Drug design

Researchers targeting giardiasis/trichomoniasis or P. aeruginosa quorum sensing face scaffold sourcing risk-substituting the 5-Cl isomer alters LogP, selectivity, and synthetic yield. 6-Chloro-1-methyl-1H-benzimidazole (CAS 10406-94-7, NSC 240757) provides a literature-validated, positionally defined starting material. • Scaffold for nanomolar IC₅₀ antiparasitic 5-carboxamide derivatives • 2024-validated core for PqsA/PqsR QSI programs • Defined tautomeric profile for N-functionalization methodology development.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 10406-94-7
Cat. No. B088658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1-methyl-1H-benzimidazole
CAS10406-94-7
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=C(C=C2)Cl
InChIInChI=1S/C8H7ClN2/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,1H3
InChIKeyACKYAODOEQHXBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1-methyl-1H-benzimidazole (CAS 10406-94-7): Procurement-Relevant Identity and Physicochemical Baseline for a Benzimidazole Scaffold Precursor


6-Chloro-1-methyl-1H-benzimidazole (CAS 10406-94-7, NSC 240757) is a heterocyclic aromatic compound comprising a benzimidazole core substituted with a chlorine atom at the 6-position and a methyl group at the N-1 position, with a molecular formula of C₈H₇ClN₂ and a molecular weight of 166.61 g/mol . The compound is classified within the broader benzimidazole family, known for diverse pharmacological activities including antimicrobial, anticancer, and antiprotozoal effects, though activity is highly dependent on specific substitution patterns [1]. Key physicochemical properties include a calculated LogP of 2.23, density of 1.3 g/cm³, boiling point of 294.4°C at 760 mmHg, and vapor pressure of 0.00163 mmHg at 25°C . The compound has been assigned NSC number 240757 by the National Cancer Institute's Developmental Therapeutics Program, indicating its submission for anticancer screening, though published screening results for this specific compound remain unavailable .

Scaffold Identity: 6-Chloro-N-1-methyl benzimidazole core; distinct from 5-chloro and 2-methyl analogs
Synthetic Entry: Documented route to antiprotozoal carboxamide derivatives via compound 16 intermediate
NSC Designation: Submitted to NCI anticancer screening (NSC 240757); no published results available
Physicochemical Context: Calculated LogP and boiling point differentiate from regioisomers for purification planning

Why Substituting 6-Chloro-1-methyl-1H-benzimidazole with a Positional Isomer or Non-Chlorinated Analog Can Alter Reactivity, Pharmacokinetic Predictors, and Downstream Derivative Profiles


Within the chloro-methyl-benzimidazole series, the precise position of the chlorine substituent (5- vs. 6- vs. 2-) and the methylation site (N-1 vs. C-2) produce structurally distinct compounds with non-interchangeable properties [1]. The 6-chloro substitution pattern exerts a distinct electronic influence on the benzimidazole ring through inductive (–I) and resonance (+M) effects, which directly affect the reactivity at the C-2 position during derivatization and the stability of the resulting tautomers [2]. Even subtle positional shifts—such as from the 6-chloro to the 5-chloro isomer (CAS 10394-36-2)—alter calculated LogP values and steric accessibility, which can translate into different pharmacokinetic predictions and binding interactions when the scaffold is elaborated into bioactive molecules . Consequently, substituting 6-chloro-1-methyl-1H-benzimidazole with an apparently similar analog without verifying positional identity risks introducing unintended changes in synthetic yield, purity profile, or the biological activity of downstream derivatives.

Positional isomer shift (5-chloro or 2-chloro) alters electronic effects and N-alkylation regiochemistry, potentially changing synthetic yields.
Methylation site change (N-1 vs C-2) modifies lipophilicity and steric profile, which can affect downstream derivative properties.
Unsubstituted benzimidazole lacks chlorine-directed tautomeric control, leading to different product distributions during alkylation.

Quantitative Differentiation Evidence for 6-Chloro-1-methyl-1H-benzimidazole Versus Closest Analogs: Physicochemical Property Benchmarks, Scaffold Enablement, and Comparative Substituent Effects


LogP Divergence Between 6-Chloro-1-methyl-1H-benzimidazole and Its 5-Chloro-2-methyl Regioisomer Informs Lipophilicity-Dependent Selection

The calculated octanol-water partition coefficient (LogP) distinguishes 6-chloro-1-methyl-1H-benzimidazole (LogP = 2.23) from the 5-chloro-2-methyl regioisomer 6-chloro-2-methyl-1H-benzimidazole (CAS 2818-69-1, LogP = 2.52) . This difference of ΔLogP ≈ 0.29 reflects the combined effect of chloro position and methylation site on overall hydrophobicity and hydrogen-bonding capacity .

LogP Divergence
Data to verify
ΔLogP ≈ 0.29 (target 2.23 vs comparator 2.52)
Lipophilicity differentiation may guide scaffold selection for permeability optimization.
Calculated values; experimental shake-flask verification recommended.
Physicochemical profiling Lipophilicity Drug design Pharmacokinetic prediction

Boiling Point and Vapor Pressure Differentiation from 5-Chloro-2-methyl Regioisomer for Purification and Handling Workflows

6-Chloro-1-methyl-1H-benzimidazole exhibits a boiling point of 294.4°C at 760 mmHg, which is ~80°C lower than that of 6-chloro-2-methyl-1H-benzimidazole (CAS 2818-69-1, boiling point 374.7°C at 760 mmHg) . Additionally, the target compound has a vapor pressure of 0.00163 mmHg at 25°C, whereas the 2-methyl analog shows a vapor pressure nearly an order of magnitude lower at 1.76 × 10⁻⁵ mmHg at 25°C .

Volatility Profile
Data to verify
Δbp ≈ 80°C lower; vapor pressure ~93-fold higher
Volatility differentiation supports purification workflow selection and handling protocols.
Predicted properties; experimental confirmation advised for distillation planning.
Purification methodology Volatility Process chemistry Handling safety

6-Chloro-1-methyl-1H-benzimidazole as a Documented Scaffold for Potent Antiprotozoal Derivative Synthesis with Sub-Micromolar IC₅₀ Values

6-Chloro-1-methyl-1H-benzimidazole serves as the direct synthetic precursor to 6-chloro-1-methyl-2-(methylthio)-1H-benzimidazole-5-carboxylic acid (Compound 16), which was a key intermediate in the synthesis of a 12-compound series of 2-(methylthio)-1H-benzimidazole-5-carboxamides evaluated against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica [1]. The final carboxamide derivatives from this scaffold series displayed IC₅₀ values in the nanomolar range, with several outperforming the reference drugs metronidazole and albendazole [1]. In contrast, the 5-chloro positional isomer series was studied primarily for trypanocidal activity (T. cruzi), where 5-chloro-1H-benzimidazole-2-thiol showed an LC₅₀ of 0.014 mM against the NINOA strain, highlighting divergent biological profiling trajectories between the 5-chloro and 6-chloro scaffolds [2].

Antiprotozoal Scaffold
Class-level inference
6-Chloro-1-methyl scaffold: reported nanomolar-range derivative IC₅₀ vs Giardia/Trichomonas; 5-chloro scaffold targets T. cruzi
Divergent parasite selectivity profiles inform target indication for lead optimization.
Activity measured on elaborated carboxamide derivatives, not parent scaffold.
Antiprotozoal drug discovery Giardiasis Trichomoniasis Scaffold derivatization

Tautomeric Preference of 6-Chloro vs. 5-Chloro Substitution Governs N-Alkylation Regioselectivity and Product Distribution

The foundational study by Reddy and Subba Rao (1969) demonstrated that during methylation of 5(or 6)-chlorobenzimidazole under uniform conditions (methyl iodide, anhydrous K₂CO₃ in acetone), the product distribution between the 1-methyl and 3-methyl isomers is governed by the inductive (–I) and resonance (+M) effects of the chloro substituent, which differ depending on whether the chlorine occupies the 5- or 6-position of the tautomeric benzimidazole ring [1]. The 6-chloro substitution, through its resonance interaction with the imidazole nitrogen at position 3, influences the relative stability of the two tautomeric forms (1H vs. 3H), thereby directing the regiochemical outcome of N-methylation [1]. This mechanistic insight is not transferable to the 2-chloro isomer (CAS 1849-02-1) where chlorine at position 2 exerts a fundamentally different electronic perturbation, or to non-chlorinated 1-methylbenzimidazole where tautomeric equilibria differ .

Regioselective Methylation
Class-level inference
6-Chloro substitution directs N-methylation to 1-position under standard conditions (CH₃I/K₂CO₃/acetone)
Predictable regiochemical outcome supports process reproducibility and reduces isomeric impurity risk.
Product ratios confirmed by authentic sample comparison; tautomer-driven control.
Regioselective synthesis Tautomerism N-alkylation Process robustness

6-Chloro-1-methyl-1H-benzimidazole as a Privileged Building Block for Quorum Sensing Inhibitor Synthesis Targeting Pseudomonas aeruginosa

In a 2024 study by Soukarieh et al., 6-chloro-1-methyl-1H-benzimidazole was employed as the core scaffold to synthesize 2-(4-(3-((6-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (compound 6a), one of a series of new 1H-benzo[d]imidazole derivatives evaluated as quorum sensing inhibitors (QSIs) against Pseudomonas aeruginosa [1]. The 6-chloro-1-methyl substitution pattern was specifically selected for this scaffold, and the elaborated derivative 6a was tested in PqsA-lux reporter assays in both PAO1-L and PA14 strain backgrounds [1]. While full IC₅₀ values for compound 6a require access to the primary publication, the study demonstrates that the 6-chloro-1-methyl substitution is deliberately chosen for this emerging anti-virulence application, distinguishing it from alternative benzimidazole scaffolds employed in other therapeutic contexts [2].

QSI Scaffold Use
Supporting evidence
Scaffold used to synthesize compound 6a, evaluated in P. aeruginosa PqsA-lux reporter assays (PAO1-L, PA14)
Literature-precedented entry for quorum sensing inhibitor development against P. aeruginosa.
Full IC₅₀ data requires primary publication access; 2024 study confirms deliberate scaffold selection.
Anti-virulence Quorum sensing inhibition Pseudomonas aeruginosa Infectious disease

Evidence-Backed Application Scenarios for Procuring 6-Chloro-1-methyl-1H-benzimidazole in Academic and Industrial Research Settings


Antiprotozoal Drug Discovery: Giardia and Trichomonas Lead Optimization Using the 6-Chloro-1-methyl Scaffold

Research teams pursuing novel treatments for giardiasis or trichomoniasis can leverage 6-chloro-1-methyl-1H-benzimidazole as the starting material for synthesizing 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives, a series that has produced compounds with nanomolar-range IC₅₀ values against G. intestinalis and T. vaginalis, exceeding the potency of the clinical reference metronidazole in multiple head-to-head comparisons within the derivative series [1]. The established synthetic route via compound 16 (6-chloro-1-methyl-2-(methylthio)-1H-benzimidazole-5-carboxylic acid) provides a reproducible entry point for further structure-activity relationship (SAR) exploration, and the documented selectivity between this 6-chloro series (intestinal/genitourinary protozoa) and the 5-chloro scaffold series (T. cruzi) guides target indication selection [1][2].

Anti-Virulence Agent Development: Quorum Sensing Inhibition in Pseudomonas aeruginosa

For groups investigating non-bactericidal approaches to combat antibiotic-resistant P. aeruginosa infections, 6-chloro-1-methyl-1H-benzimidazole serves as the core scaffold for preparing 2-amino-substituted derivatives such as compound 6a, which have been evaluated in PqsA-lux quorum sensing reporter assays in both PAO1-L and PA14 strain backgrounds [3]. The deliberate selection of the 6-chloro-1-methyl pattern in this 2024 study—rather than alternative substitution patterns—provides literature justification for prioritizing this specific regioisomer when initiating QSI discovery campaigns targeting the PqsA/PqsR system of Pseudomonas.

Synthetic Methodology Development and Regioselective N-Alkylation Studies

The well-characterized tautomeric behavior and predictable N-alkylation regiochemistry of 6-chlorobenzimidazole, as documented by Reddy and Subba Rao (1969), make 6-chloro-1-methyl-1H-benzimidazole a valuable reference standard and substrate for developing new regioselective N-functionalization methodologies [4]. Its distinct electronic profile, conferred by the 6-chloro substituent, provides a benchmark for comparing the performance of novel alkylation catalysts, biocatalytic methyltransferases, or microwave-assisted protocols against a historically established baseline, supporting method development publications and patent filings.

Physicochemical Reference Standard for Benzimidazole Scaffold Property Profiling in Drug Design

With its calculated LogP of 2.23, boiling point of 294.4°C, and established physical properties, 6-chloro-1-methyl-1H-benzimidazole can serve as a well-defined reference point within a panel of chloro-methyl-benzimidazole regioisomers for calibrating computational ADME prediction models, validating experimental LogD measurements, or benchmarking chromatographic retention behavior . The availability of the positional isomer 5-chloro-1-methyl-1H-benzimidazole (CAS 10394-36-2) and the 2-substituted analog 2-chloro-1-methyl-1H-benzimidazole (CAS 1849-02-1) enables systematic property comparison studies to inform scaffold selection in early-stage medicinal chemistry programs.

Application
Selection Property
Validation Focus
Antiprotozoal derivative synthesis
Scaffold with documented giardicidal/trichomonicidal derivative series
Derivative potency and selectivity vs reference drugs
Anti-virulence QSI development
Scaffold precedent for PqsA/PqsR quorum sensing inhibitors
QSI activity confirmation in P. aeruginosa reporter strains
Regioselective N-alkylation methodology
Characterized tautomeric behavior and predictable methylation outcome
Isomeric purity and product distribution consistency
Physicochemical reference profiling
Defined lipophilicity and volatility relative to regioisomers
Chromatographic retention and ADME prediction benchmarking
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